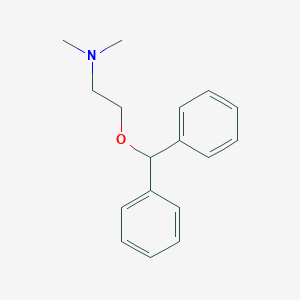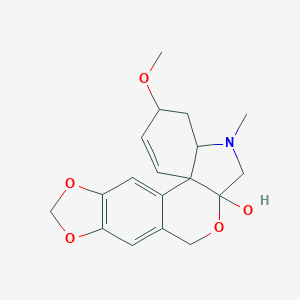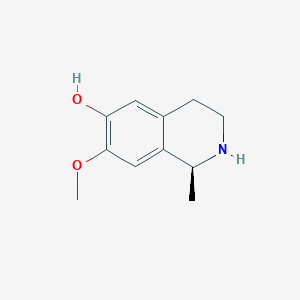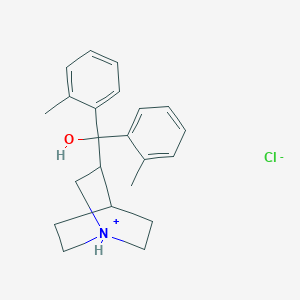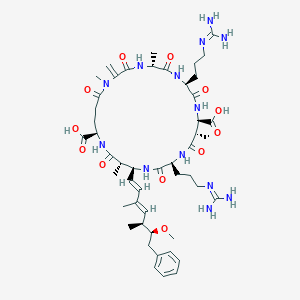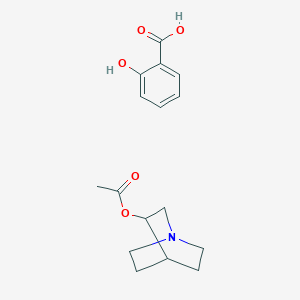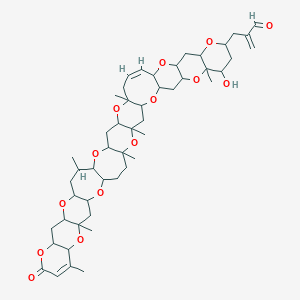
ブレベトキシン B
説明
Brevetoxin B is a ciguatoxin.
Brevetoxin B is a natural product found in Karenia brevis with data available.
Brevetoxin-B (BTX-B, 1), produced by the red tide organism, Gymnodium breVe Davis, is the first member of marine polycyclic ethers to be structurally elucidated and one of the most potent neurotoxins. The structural feature of this compound is a trans-fused polycyclic ether ring system with 23 stereocenters, which contains six-, seven-, and eight-membered ether rings, three carbon-carbon double bonds, one hydroxyl group, and two carbonyl groups (A3250).
科学的研究の応用
カキにおけるブレベトキシン検出
ブレベトキシンは、海洋渦鞭毛藻であるカレニア・ブレビスのブルーム中に生成される毒素ファミリーです。 これらの毒素で汚染された貝類を摂取すると、神経毒性中毒を引き起こし、胃腸炎や神経毒性をもたらす可能性があります . ブレベトキシン 2(PbTx-2)、1(PbTx-1)、および 3(PbTx-3)に対する広域スペクトル抗体が開発され、カキ中のブレベトキシンレベルを迅速にモニタリングすることが可能になりました .
ブレベトキシン代謝研究
これらの高度に複雑な代謝物の全体的な生合成は、ポリケチド起源についてはほとんど疑いがないとしても、完全に解明されていません . 標識された前駆体を使用した給餌試験は、環境ストレスに対する反応における毒素の脱 novo 生合成と、貯蔵された中間体の最終的な有毒産物への変換を区別するのに役立ちます .
拮抗剤開発
ブレベトキシンは、拮抗作用を持つことが判明しています。 たとえば、ブレベナルは、ラジオリガンド結合アッセイ、魚類およびマウスのバイオアッセイ、呼吸プロトコルにおいて、ブレベトキシンによる影響を打ち消す最初の天然拮抗剤として記述されています .
ブレベトキシン代謝物のプロファイリング
ブレベトキシン代謝物は、K. ブレビス培養物、貝類、および堆積物において、液体クロマトグラフィー-タンデム質量分析(LC-MS / MS)技術を用いて検出されています . ただし、LC-QqQ-MS / MSはターゲット化合物を判断できますが、非ターゲット毒性代謝物の同定は実現できません .
有害藻類ブルーム(HAB)の研究
メキシコ湾で初期の有害藻類ブルームを引き起こす有毒渦鞭毛藻であるカレニア・ブレビスは、ブレベトキシンと呼ばれる強力な神経毒を含む、多くの二次代謝産物を生成します . これらの毒素の研究は、海洋生態系と人間の健康に対するHABの影響を理解するために不可欠です .
環境汚染物質研究
ブレベトキシンを含むフロリダ赤潮エアロゾルを調査する研究プログラムは、他のHAB関連毒素や他のエアロゾル化された環境汚染物質の研究のモデルとして役立っています
作用機序
Target of Action
Brevetoxin B, a neurotoxic polyether produced by the dinoflagellate Karenia brevis , primarily targets the voltage-gated sodium channels (VGSCs) on neuronal, muscle, and cardiac cells . These channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.
Mode of Action
Brevetoxin B binds to site 5 on the alpha subunit of VGSCs . This binding leads to the persistent activation of these channels, causing them to open irreversibly at potentials more negative than normal . This results in the repetitive discharge of action potentials .
Biochemical Pathways
The persistent activation of VGSCs disrupts normal neurological processes. The influx of sodium ions into the cells can lead to depolarization, which can affect various biochemical pathways and result in downstream effects such as altered cellular functions and potential cell death .
Pharmacokinetics
It is known that after consumption of contaminated shellfish, these toxins can cause a syndrome known as neurotoxic shellfish poisoning (nsp) in humans . The ingestion of contaminated seafood represents the most dangerous route of exposure for humans .
Result of Action
The molecular and cellular effects of Brevetoxin B’s action can be severe. In humans, symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In the marine environment, Brevetoxin B has been responsible for significant mortalities of marine mammals, fishes, sea birds, and sea turtles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Brevetoxin B. For instance, blooms of K. brevis, the primary producer of Brevetoxin B, have been recorded in the Gulf of Mexico and occasionally along the mid and south Atlantic coasts . These blooms can be influenced by various physical and nutritional factors, including salinity and temperature . Furthermore, when Brevetoxin B is aerosolized through the disruption of K. brevis cells by breaking waves or winds, people can suffer from respiratory effects such as conjunctivitis, rhinorrhea, and bronchoconstriction .
生化学分析
Biochemical Properties
Brevetoxin B plays a crucial role in biochemical reactions by binding to voltage-gated sodium channels in nerve cells. This binding leads to the persistent activation of these channels, causing an influx of sodium ions and disrupting normal neurological processes . Brevetoxin B interacts with various enzymes and proteins, including cytochrome P450 enzymes, which metabolize the toxin into different metabolites . The nature of these interactions involves the modification of the toxin’s structure, affecting its toxicity and persistence in biological systems .
Cellular Effects
Brevetoxin B exerts significant effects on various cell types and cellular processes. In nerve cells, it causes prolonged opening of sodium channels, leading to increased intracellular sodium levels and subsequent cellular depolarization . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, brevetoxin B has been shown to upregulate N-methyl-D-aspartate (NMDA) receptor currents, influencing synaptic plasticity and neuronal communication .
Molecular Mechanism
At the molecular level, brevetoxin B exerts its effects by binding to receptor site 5 on voltage-gated sodium channels, causing these channels to remain open at normal resting potentials . This binding interaction leads to a sustained influx of sodium ions, resulting in cellular depolarization and disruption of normal cellular functions. Additionally, brevetoxin B can modulate other ion channels and receptors, further influencing cellular activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of brevetoxin B change over time due to its stability and degradation. Studies have shown that brevetoxin B can be rapidly metabolized, producing metabolites that persist in the system for extended periods . Long-term exposure to brevetoxin B in vitro and in vivo has demonstrated its potential to cause chronic effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of brevetoxin B vary with different dosages in animal models. At lower doses, brevetoxin B can cause mild neurotoxic effects, while higher doses result in severe toxicity, including respiratory distress and paralysis . Threshold effects have been observed, where specific concentrations of brevetoxin B are required to elicit noticeable toxic effects. Additionally, high doses of brevetoxin B can lead to adverse effects such as inflammation and immunotoxicity .
Metabolic Pathways
Brevetoxin B is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes metabolize brevetoxin B into several metabolites, including brevetoxin-3 and brevetoxin-9, through oxidative and conjugative processes . The metabolic pathways of brevetoxin B also involve the production of glutathione and cysteine conjugates, which play a role in detoxification and excretion .
Transport and Distribution
Brevetoxin B is transported and distributed within cells and tissues through its interaction with plasma carrier proteins and cell membranes . Due to its lipophilic nature, brevetoxin B can easily associate with cell membranes, facilitating its distribution across different tissues . Additionally, brevetoxin B can bind to specific transporters and binding proteins, influencing its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of brevetoxin B is primarily associated with cell membranes and intracellular compartments involved in ion transport . Brevetoxin B’s activity is influenced by its localization, as it targets voltage-gated sodium channels on the cell membrane . Post-translational modifications and targeting signals may also play a role in directing brevetoxin B to specific cellular compartments, affecting its function and toxicity .
特性
IUPAC Name |
2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCVQQGCSNFJU-FGRVLNGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879997 | |
| Record name | Brevetoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79580-28-2 | |
| Record name | Brevetoxin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevetoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toxin T-34 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BREVETOXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


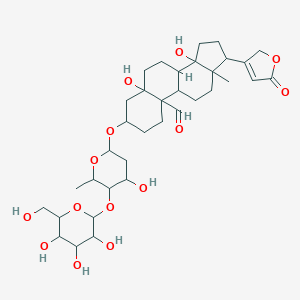
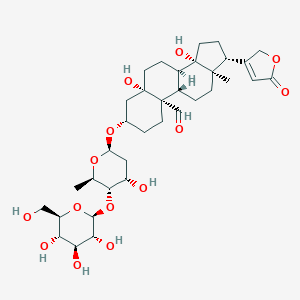
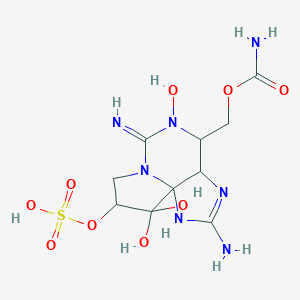
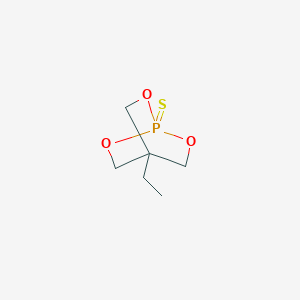
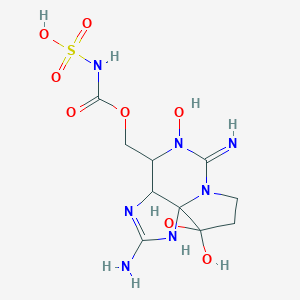
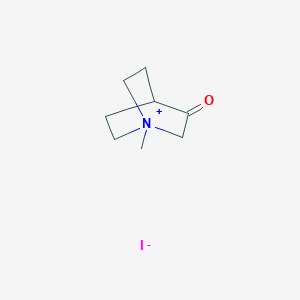
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
